molecular formula C16H20O9 B1631227 Di-O-methylbergenin CAS No. 33815-57-5

Di-O-methylbergenin

Cat. No. B1631227
CAS RN: 33815-57-5
M. Wt: 356.32 g/mol
InChI Key: RGHGUQJYNLPWPT-MUVVKYGDSA-N
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Description

Di-O-methylbergenin is a natural compound that can be found in the herbs of Saxifraga stolonifera Curt . It belongs to the chemical family of phenols and has a molecular formula of C16H20O9 . The compound appears as a powder and has a molecular weight of 356.3 .


Synthesis Analysis

The total synthesis of a lignan-based cyclobutane, which is similar to Di-O-methylbergenin, has been achieved using diastereoselective, vicinal alkylation and transannular McMurry reactions of a macrocyclic 1,4-diketone . These key transformations are crucial for establishing relative stereochemistry and furnishing the strained 4-membered ring of the natural product .


Molecular Structure Analysis

The IUPAC name for Di-O-methylbergenin is (2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one . The InChI key is RGHGUQJYNLPWPT-MUVVKYGDSA-N .

It is soluble in Chloroform, Dichloromethane, DMSO, and other solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : Herzner, Palmacci, and Seeberger (2002) described a high-yielding synthesis of 8,10-di-O-methylbergenin. This synthesis involves a stereoselective installation of a beta-C-aryl linkage, a palladium(0)-catalyzed aryl carbonylation, and a regioselective lactonization reaction, which could be beneficial for producing bergenin analogues (Herzner, Palmacci, & Seeberger, 2002).

Biological Activity and Applications

  • Anti-inflammatory and Cytotoxicity Properties : A study by Yu et al. (2017) identified a compound similar to methylbergenin, isolated from Ardisia japonica, which showed potential inhibitory effects against nitric oxide production in murine macrophages. This suggests potential anti-inflammatory applications for similar compounds (Yu et al., 2017).
  • Aryl-β-C-glucosidation and Anti-HIV Activity : Sakamaki et al. (2012) developed a novel aryl-β-C-glucosidation method using glucal boronate, which was applied in the synthesis of Tri-O-methylnorbergenin (8,10-di-O-methylbergenin), a bergenin derivative with anti-HIV activity. This showcases the potential of such compounds in antiviral research (Sakamaki, Kawanishi, Nomura, & Ishikawa, 2012).

Safety And Hazards

When handling Di-O-methylbergenin, it is recommended to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing . A suitable respirator should also be used .

properties

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3/t8-,10-,11+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGUQJYNLPWPT-MUVVKYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-O-methylbergenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JE Hay, LJ Haynes - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… It is to be expected from this that di-O-methylbergenin would still possess appreciable reducing power. This … Moreover, ring-opened di-O-methylbergenin does not form a derivative with …
Number of citations: 70 pubs.rsc.org
H Herzner, ER Palmacci, PH Seeberger - Organic Letters, 2002 - ACS Publications
A short, high-yielding synthesis of the C-glucoside 8,10-di-O-methylbergenin is reported. Key elements of the synthesis are a stereoselective installation of a β-C-aryl linkage, a …
Number of citations: 44 pubs.acs.org
S Sakamaki, E Kawanishi, S Nomura, T Ishikawa - Tetrahedron, 2012 - Elsevier
… Tri-O-methylnorbergenin (8,10-di-O-methylbergenin), an anti-HIV active bergenin derivative, was concisely synthesized by application of the aryl-β-C-glucosidation method. …
Number of citations: 46 www.sciencedirect.com
W Frick, RR Schmidt - Carbohydrate research, 1991 - Elsevier
… Removal of the phenylsulfinyl group from 15 with Raney nickel and then lactonisation with sodium methoxide provided 8,10-di-O-methylbergenin (2). The 3,4,11-triacetate (4) of 2 had …
Number of citations: 20 www.sciencedirect.com
GB Bajracharya - Fitoterapia, 2015 - Elsevier
Bergenin, a natural secondary metabolite, has been isolated from different parts of a number of plants. It is one of active ingredients in herbal and Ayurvedic formulations. It exhibits …
Number of citations: 83 www.sciencedirect.com
ER Palmacci - 2004 - elibrary.ru
… expansion of the glycosyl phosphates methodology to the construction of C -aryl and C -alkyl glycosides and resulted in the synthesis of the natural product 8,10-di- O -methylbergenin. …
Number of citations: 2 elibrary.ru
ER Palmacci, H Herzner, PH Seeberger - 2005 - ACS Publications
… A short, high yielding synthesis of the C-glucoside 8,10-di-O-methylbergenin is described. …
Number of citations: 4 pubs.acs.org
RD Barry - Chemical Reviews, 1964 - ACS Publications
As in many areas of science, the past decennium has seen great strides made toward increasing our understanding in the various fields of chemistry. In many instances, borderlines …
Number of citations: 299 pubs.acs.org
R SAIJO, G NoNAKA, I NISHIOKA, IS CHEN… - Chemical and …, 1989 - jstage.jst.go.jp
… Subsequent methanolysis of 16a with methanolic sodium methoxide cleaved the ester linkages to afford di-Omethylbergenin (16h), trimethyl octa—O-methylvaloneate (16c), methyl …
Number of citations: 44 www.jstage.jst.go.jp
Y Liu, Z An, Y He - Heliyon, 2023 - cell.com
Bergenia purpurascens (B. purpurascens, Saxifragaceae) has been used to treat several diseases in different countries, such as lung diseases, stomach problems, rheumatic pains, …
Number of citations: 2 www.cell.com

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